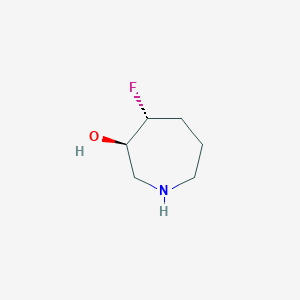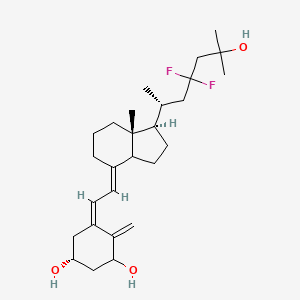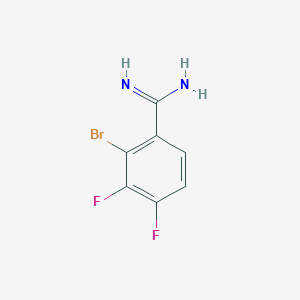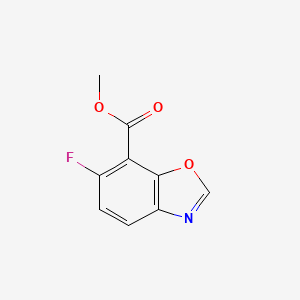
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is a complex macrocyclic compound featuring an imidazole ring and multiple amide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the formation of the macrocyclic structure through a series of condensation reactions. Key steps include:
Imidazole Derivative Preparation: The imidazole ring is synthesized via cyclization reactions involving glyoxal and ammonia or primary amines under acidic conditions.
Macrocycle Formation: The macrocyclic structure is formed through a series of amide bond formations. This involves the reaction of the imidazole derivative with a linear polyamine precursor in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers for peptide bond formation and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide bonds can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the 2-position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products Formed
Oxidation: Formation of imidazole N-oxides
Reduction: Conversion of amide bonds to amines
Substitution: Alkylated imidazole derivatives
科学研究应用
Chemistry
In chemistry, (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is exploited in catalysis and materials science.
Biology
In biological research, this compound is studied for its potential as a drug delivery vehicle. Its macrocyclic structure allows for the encapsulation of small molecules, making it a candidate for targeted drug delivery systems.
Medicine
Medically, the compound is investigated for its antimicrobial properties. The imidazole ring is known for its activity against various pathogens, and the macrocyclic structure enhances its stability and bioavailability.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): A smaller macrocyclic compound with similar coordination properties.
Cyclen (1,4,7,10-tetraazacyclododecane): Another macrocyclic compound used in coordination chemistry and medical applications.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent in radiopharmaceuticals.
Uniqueness
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is unique due to its larger macrocyclic structure, which provides enhanced stability and the ability to encapsulate larger molecules compared to smaller macrocycles like cyclam and cyclen. This makes it particularly valuable in applications requiring robust and versatile molecular frameworks.
属性
分子式 |
C24H34N12O10 |
|---|---|
分子量 |
650.6 g/mol |
IUPAC 名称 |
(3S)-3-(1H-imidazol-5-ylmethyl)-1,4,7,10,13,16,19,22,25,28-decazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decone |
InChI |
InChI=1S/C24H34N12O10/c37-15-3-26-16(38)4-28-18(40)6-30-20(42)8-32-22(44)10-34-24(46)14(1-13-2-25-12-35-13)36-23(45)11-33-21(43)9-31-19(41)7-29-17(39)5-27-15/h2,12,14H,1,3-11H2,(H,25,35)(H,26,38)(H,27,37)(H,28,40)(H,29,39)(H,30,42)(H,31,41)(H,32,44)(H,33,43)(H,34,46)(H,36,45)/t14-/m0/s1 |
InChI 键 |
QBXWVFFTBQFJDZ-AWEZNQCLSA-N |
手性 SMILES |
C1C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1)CC2=CN=CN2 |
规范 SMILES |
C1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1)CC2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)


![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)



![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)



